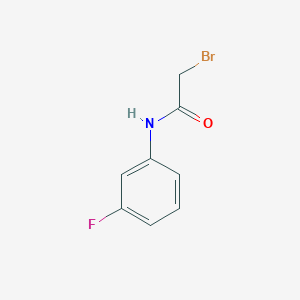
2-bromo-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-(3-fluorophenyl)acetamide, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer: A typical synthesis involves reacting 3-fluoroaniline with bromoacetyl bromide in a polar aprotic solvent (e.g., DMF or THF) under anhydrous conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during reagent addition to suppress side reactions (e.g., hydrolysis of bromoacetyl bromide).
- Stoichiometry : A 1:1.2 molar ratio of 3-fluoroaniline to bromoacetyl bromide ensures complete conversion.
- Workup : Precipitation in ice-cwater followed by recrystallization (e.g., ethanol/water) improves purity.
Byproducts like N-acetylation intermediates or di-substituted products can arise from excess bromoacetyl bromide. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) and quenching with aqueous NaHCO₃ mitigates these .
Q. How is the crystal structure of this compound determined using X-ray diffraction (XRD)?
Methodological Answer: Single-crystal XRD involves:
Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.
Absorption Correction : Apply multi-scan methods (e.g., CrysAlis RED) to account for crystal decay .
Structure Solution : Direct methods (SHELXS/SHELXD) locate heavy atoms (Br, F), followed by difference Fourier maps for hydrogen atoms .
Refinement : Full-matrix least-squares refinement (SHELXL) against F² with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are constrained using riding models.
Key Crystallographic Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ (orthorhombic) |
| a, b, c (Å) | 4.7836, 18.765, 19.379 |
| V (ų) | 1739.5 |
| R₁ (F > 2σ(F)) | 0.045 |
| wR₂ (all data) | 0.093 |
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between computational models and experimental results be resolved?
Methodological Answer: Discrepancies often arise from:
- Thermal Motion : Anisotropic displacement parameters in XRD may distort bond lengths. Compare with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors.
- Hydrogen Bonding : XRD underestimates H-atom positions. Use neutron diffraction or NMR (J-coupling) for validation.
- Validation Tools : Programs like PLATON or CCDC Mercury check for missed symmetry, twinning, or disorder . For example, a >5% deviation in C-Br bond lengths warrants re-refinement with constraints .
Q. What strategies improve the bioactivity of this compound derivatives against resistant bacterial strains?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance electrophilicity and target binding.
- Assay Design : Use the double broth dilution method (CLSI guidelines) to determine MIC values. For E. coli, compare activity to ciprofloxacin (MIC = 0.25 mg/L) .
- Synergistic Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to overcome resistance.
Q. How do cyclization agents (e.g., POCl₃ vs. PCl₅) influence the purity and yield of triazole derivatives synthesized from this compound?
Methodological Answer:
- POCl₃ : Preferred for mild conditions (60–80°C, anhydrous DCM), yielding >85% triazoles with minimal bromoacetamide hydrolysis.
- PCl₅ : Generates HCl in situ, risking side reactions (e.g., dehalogenation). Requires rigorous moisture control.
- Purity Analysis : Monitor by HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (δ 7.8–8.2 ppm for triazole protons) .
Q. Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of this compound. How can these be reconciled?
Methodological Answer: Discrepancies may stem from:
- Sample Purity : Impurities (e.g., residual DMF) lower decomposition onset. Use DSC (N₂ atmosphere, 10°C/min) to compare recrystallized vs. crude samples.
- Analytical Techniques : TGA under air vs. argon alters degradation pathways. Consistently report atmosphere and heating rates.
- Crystalline vs. Amorphous Forms : Amorphous phases degrade faster. Validate via XRD .
属性
CAS 编号 |
73392-04-8 |
|---|---|
分子式 |
C8H7BrFNO |
分子量 |
232.05 g/mol |
IUPAC 名称 |
2-bromo-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) |
InChI 键 |
OVNHSFQANYEQSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














